Spiraeoside, also known as Quercetin-4'-O-glucoside, is a naturally occurring flavonoid glycoside found in plants such as onion (Allium cepa) and meadowsweet (Filipendula ulmaria). As a specific structural isomer within the quercetin glycoside family, its key feature is a glucose moiety attached at the 4'-position of the quercetin backbone. This glycosylation is a critical factor influencing its physicochemical properties, such as solubility and bioavailability, when compared to its parent aglycone, quercetin. Its established antioxidant and enzyme-inhibitory activities make it a compound of interest for research in cosmetics, functional foods, and pharmacology.
Substituting Spiraeoside with its aglycone (quercetin) or other common glycosides like rutin (quercetin-3-O-rutinoside) is a frequent cause of experimental irreproducibility. The position and type of sugar moiety fundamentally alter bioavailability and biological activity. For instance, the bioavailability of quercetin from Spiraeoside (quercetin-4'-glucoside) is approximately five times higher than from rutin. While its bioavailability is comparable to its structural isomer isoquercitrin (quercetin-3-glucoside), their interactions with specific enzymes and cellular targets can differ, making them non-interchangeable for targeted mechanistic studies. Therefore, selecting the correct glycoside is critical for achieving consistent and predictable outcomes in both in vitro and in vivo applications.
In a human clinical study, the bioavailability of quercetin from Spiraeoside (quercetin-4'-glucoside) was found to be approximately 5-fold higher than that from quercetin-3-rutinoside (Rutin). This demonstrates a critical procurement differentiator for in vivo studies where achieving sufficient plasma concentration is essential.
| Evidence Dimension | Relative Bioavailability (Human) |
| Target Compound Data | 100% (as reference) |
| Comparator Or Baseline | Rutin (Quercetin-3-rutinoside): ~20% |
| Quantified Difference | ~500% greater bioavailability than Rutin |
| Conditions | Human oral administration study comparing plasma quercetin levels after ingestion of pure compounds. |
For in vivo research, choosing Spiraeoside over Rutin can dramatically increase systemic exposure to quercetin, potentially reducing required dosages and improving experimental efficacy and reliability.
In a DPPH radical scavenging assay, Spiraeoside demonstrated an IC50 value of 28.51 µg/mL, which is comparable to the widely used synthetic antioxidant standard Butylated Hydroxytoluene (BHT) with an IC50 of 25.95 µg/mL. This positions Spiraeoside as a natural alternative with similar potency for applications requiring free radical scavenging.
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
| Target Compound Data | 28.51 µg/mL |
| Comparator Or Baseline | Butylated Hydroxytoluene (BHT): 25.95 µg/mL |
| Quantified Difference | Spiraeoside is ~91% as potent as BHT |
| Conditions | In vitro DPPH assay measuring the concentration required to scavenge 50% of radicals. |
For buyers seeking natural antioxidants for formulation in cosmetics or functional foods, Spiraeoside offers performance quantitatively similar to the established synthetic standard BHT, justifying its selection as a 'clean-label' substitute.
Spiraeoside demonstrates marked inhibitory activity against 12-lipoxygenase (12-LOX), a key enzyme in the production of pro-inflammatory mediators, with an IC50 value of 4.69 µg/mL. This is significantly more potent than another gallate-containing flavonoid, astragalin 2″-O-gallate, which had an IC50 of 141.1 µg/mL for PGE2 production in the same study system. This highlights Spiraeoside's specific and potent action on a key inflammatory pathway.
| Evidence Dimension | Inhibition of Pro-inflammatory Mediator Production (IC50) |
| Target Compound Data | 4.69 µg/mL (vs. 12-LOX product) |
| Comparator Or Baseline | Astragalin 2″-O-gallate: 141.1 µg/mL (vs. PGE2 product) |
| Quantified Difference | >30-fold more potent inhibition compared to a related flavonoid against a different inflammatory mediator in the same system |
| Conditions | Inhibition of 12(S)-HETE (a 12-LOX product) and Prostaglandin E2 (PGE2) production in human platelets. |
This evidence justifies the selection of Spiraeoside for research specifically targeting the 12-LOX inflammatory pathway, as its potency is quantitatively distinguished from other flavonoids.
Due to its 5-fold greater bioavailability compared to the widely used Rutin, Spiraeoside is the indicated choice for animal or human studies aiming to maximize plasma concentrations of quercetin and its metabolites. This is critical for accurately assessing the systemic physiological effects of quercetin without requiring excessively high, potentially confounding doses.
With antioxidant potency quantitatively similar to the synthetic standard BHT, Spiraeoside is a strong candidate for formulators replacing synthetic antioxidants with effective, naturally derived alternatives in skin care products, beverages, and dietary supplements.
Researchers investigating inflammatory conditions mediated by the 12-LOX pathway, such as certain dermatological or cardiovascular disorders, should prioritize Spiraeoside. Its potent and specific inhibitory activity (IC50 = 4.69 µg/mL) allows for more targeted mechanistic studies compared to less specific flavonoid inhibitors.
Irritant